molecular formula C5H9NO2S B8379293 Methyl thioacetamidoacetate

Methyl thioacetamidoacetate

Cat. No.: B8379293
M. Wt: 147.20 g/mol
InChI Key: JRYPVWCHWLHADL-UHFFFAOYSA-N
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Description

Methyl thioacetamidoacetate (MTAA) is an organosulfur compound characterized by a methyl ester group linked to a thioacetamido moiety. This compound likely serves as a precursor or intermediate in synthetic organic chemistry, particularly in the preparation of thioamides, thiopeptides, or bioactive molecules . Thioamides, in general, are critical in medicinal chemistry due to their enhanced metabolic stability compared to oxoamides and their role in modulating peptide conformation . MTAA’s reactivity may involve nucleophilic substitution or ynamide-mediated coupling, as seen in related thioamide syntheses .

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

methyl 2-(ethanethioylamino)acetate

InChI

InChI=1S/C5H9NO2S/c1-4(9)6-3-5(7)8-2/h3H2,1-2H3,(H,6,9)

InChI Key

JRYPVWCHWLHADL-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

MTAA belongs to a broader class of thioesters and thioamides. Below, it is compared to structurally and functionally analogous compounds, emphasizing synthesis methods, physicochemical properties, and applications.

Structural and Functional Analogues

Ethyl Thioacetate (C₄H₈OS)

  • Structure : A simple thioester (CH₃C(O)SCH₂CH₃).
  • Molecular Weight : 104.17 g/mol .
  • Applications : Primarily used as a sulfur source in organic synthesis. Unlike MTAA, it lacks the acetamido group, limiting its utility in peptide chemistry.
  • Safety : Classified as flammable and irritant, requiring careful handling .

Methyl 2-(Methylthio)acetate Structure: Methyl ester with a methylthio group (CH₃S–CH₂COOCH₃). Key Difference: Contains a thioether (C–S–C) instead of a thioamide (C=S–N), altering its reactivity toward oxidation and nucleophiles.

5-Thioacetate Derivatives (e.g., Compound 6a) Structure: Thiazolium-based thioacetates with aryl substituents (e.g., 2-(4-chlorophenyl)-3-methyl-4-phenyl-1,3-thiazolium-5-thioacetate) . Synthesis: Prepared via alkylation of thiol intermediates with chloroacetic acid or methyl iodide .

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

  • Structure : Combines a pyrimidine ring with a thioacetate ester.
  • Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
  • Utility : Likely explored for antiviral or antibacterial properties, diverging from MTAA’s presumed role in peptide synthesis.

Methyl 2-Thienyl Acetate (C₇H₈O₂S)

  • Structure : Methyl ester linked to a thiophene ring.
  • Molecular Weight : 156.2 g/mol .
  • Applications : Used in fragrances and agrochemicals due to its aromatic thienyl group, contrasting with MTAA’s aliphatic thioamide focus .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
Methyl Thioacetamidoacetate* Not explicitly reported ~135–145 (estimated) Thioamide, ester Peptide synthesis, intermediates
Ethyl Thioacetate C₄H₈OS 104.17 Thioester Organic synthesis
Compound 6a (Thiazolium thioacetate) C₁₈H₁₆ClNO₂S₂ 393.91 (estimated) Thioacetate, thiazolium Spasmolytic agents
Methyl 2-Thienyl Acetate C₇H₈O₂S 156.20 Ester, thiophene Fragrances, agrochemicals
Compound 1 (Pyrimidine thioacetate) C₁₂H₁₆N₂O₃S₂ 324.40 (estimated) Thioacetate, pyrimidine Antimicrobial research

*Estimated properties based on structural analogs.

Q & A

Q. What are the standard synthetic routes for methyl thioacetamidoacetate, and how can their efficiency be systematically compared?

  • Methodological Answer : this compound is typically synthesized via thioesterification or condensation reactions involving thioacetic acid derivatives and methyl esters. To compare efficiency, researchers should design experiments with controlled variables (e.g., temperature, catalysts like DMAP or HOBt, solvent systems). Yield optimization can be evaluated using Design of Experiments (DoE) approaches, while purity is assessed via HPLC or 1^1H/13^13C NMR. For reproducibility, detailed protocols must include reagent stoichiometry, reaction times, and purification steps (e.g., column chromatography) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation. Purity analysis requires reversed-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives. Researchers should cross-validate results using multiple techniques and reference spectral databases (e.g., SDBS or PubChem). For trace impurities, LC-MS/MS in MRM mode is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties and reaction pathways, such as nucleophilic acyl substitution. Molecular dynamics (MD) simulations further explore solvent effects (e.g., polar aprotic vs. protic solvents). Validation requires experimental kinetic studies (e.g., monitoring reaction rates via in-situ IR spectroscopy). Researchers must document computational parameters (basis sets, convergence criteria) and compare results with experimental data to resolve discrepancies .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in 1^1H NMR shifts or HRMS fragmentation patterns often arise from solvent effects, tautomerism, or impurities. Researchers should:
  • Replicate experiments under identical conditions (solvent, temperature, concentration).
  • Use deuterated solvents with internal standards (e.g., TMS).
  • Perform 2D NMR (COSY, HSQC) to confirm peak assignments.
  • Collaborate with independent labs for cross-validation. A detailed uncertainty analysis (e.g., confidence intervals for HRMS m/z values) is essential .

Q. How do solvent polarity and temperature influence the stability of this compound in long-term storage?

  • Methodological Answer : Stability studies require accelerated degradation tests (40–60°C) in solvents like DMSO, acetonitrile, or water. Degradation products are monitored via LC-MS, and kinetic models (e.g., Arrhenius plots) predict shelf-life. Researchers must control humidity and oxygen levels (using inert atmospheres) and report degradation thresholds (e.g., ≤5% impurity over 6 months). Data should include error margins and statistical significance (p < 0.05) .

Guidelines for Academic Rigor

  • Experimental Design : Follow IUPAC guidelines for reproducibility, including triplicate trials and negative controls .
  • Data Contradiction : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability .
  • Ethical Standards : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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